molecular formula C19H19FN2O3S B2719200 N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-fluorobenzenesulfonamide CAS No. 955713-30-1

N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-fluorobenzenesulfonamide

Cat. No. B2719200
CAS RN: 955713-30-1
M. Wt: 374.43
InChI Key: XVJWMFMKDHIKTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound, based on its name, would be quite complex. It would include a tetrahydroisoquinoline ring (a bicyclic structure with a nitrogen atom), a cyclopropane ring (a three-membered carbon ring), and a benzenesulfonamide moiety (a benzene ring attached to a sulfonamide group) with a fluorine atom attached to the benzene ring .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. The electron-rich nitrogen in the tetrahydroisoquinoline could potentially act as a nucleophile. The carbonyl group could be involved in various reactions such as nucleophilic addition or reduction. The sulfonamide group might participate in substitution or elimination reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For instance, the presence of polar functional groups like sulfonamide and carbonyl could enhance its solubility in polar solvents. The aromatic ring could contribute to its UV-visible absorption spectrum .

Scientific Research Applications

Carbonic Anhydrase Inhibition

Research has identified derivatives of benzenesulfonamide with modifications on cycloalkylamine nuclei as potent inhibitors of human carbonic anhydrase II and VII, demonstrating their potential in designing new isoform-selective inhibitors for therapeutic applications. These derivatives have shown remarkable inhibition in the subnanomolar range, highlighting the structural framework's importance in enzyme inhibition and the potential for further investigation into selective and potent inhibitors (Buemi et al., 2019).

Cyanation of C-H Bonds

The cyanation of chelation-assisted C-H bonds using N-cyano-N-phenyl-p-methylbenzenesulfonamide has been explored, allowing the synthesis of various benzonitrile derivatives. This methodology underscores the utility of sulfonamide derivatives in facilitating bond activation and functionalization, potentially leading to the synthesis of complex organic molecules with high yields (Chaitanya et al., 2013).

Mechanism of Action

Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on its specific molecular targets in the body. The compound could potentially interact with biological macromolecules (like proteins or DNA) via its various functional groups .

Future Directions

The future research directions for this compound could be vast and would depend on its intended use. If it’s a potential drug, studies could focus on optimizing its synthesis, improving its pharmacokinetics and pharmacodynamics, and assessing its efficacy and safety in preclinical and clinical trials .

properties

IUPAC Name

N-[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-2-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O3S/c20-17-3-1-2-4-18(17)26(24,25)21-16-8-7-13-9-10-22(12-15(13)11-16)19(23)14-5-6-14/h1-4,7-8,11,14,21H,5-6,9-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVJWMFMKDHIKTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCC3=C(C2)C=C(C=C3)NS(=O)(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-fluorobenzenesulfonamide

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